(R)-Viloxazine was initially developed as an antidepressant in the 1970s but has gained renewed interest due to its efficacy in treating ADHD. It belongs to the class of drugs known as norepinephrine reuptake inhibitors and is characterized by its unique mechanism of action compared to traditional stimulants used for ADHD treatment.
The synthesis of (R)-Viloxazine involves several key steps, typically starting from simple organic compounds. One commonly referenced method includes the cyclization of a diol intermediate, which can be achieved through various reaction conditions. The process may involve:
(R)-Viloxazine has a complex molecular structure characterized by its morpholine core and ethoxyphenyl group. The IUPAC name for (R)-Viloxazine is (2R)-2-[(2-ethoxyphenoxy)methyl]morpholine. The molecular formula is CHNO with a molecular weight of approximately 288.39 g/mol.
(R)-Viloxazine undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:
The mechanism by which (R)-Viloxazine exerts its therapeutic effects involves multiple pathways:
(R)-Viloxazine exhibits several notable physical and chemical properties:
(R)-Viloxazine has been primarily applied in clinical settings for treating ADHD in pediatric populations. Its unique pharmacological profile allows it to serve as a non-stimulant alternative to traditional stimulant medications. Additionally, ongoing research explores its potential applications in treating other mood disorders due to its serotonergic activity.
Viloxazine exists as a racemic mixture of two enantiomers: (R)-(-)-viloxazine and (S)-(+)-viloxazine. Research demonstrates significant enantiomeric differentiation in norepinephrine transporter affinity. The (S)-enantiomer exhibits approximately 10-fold greater potency than the (R)-enantiomer in inhibiting norepinephrine reuptake, as evidenced by norepinephrine transporter inhibition constants (Ki) of 0.13 μM for (S)-viloxazine versus 1.3 μM for (R)-viloxazine [1] [7]. This stereoselectivity arises from differential molecular interactions within the norepinephrine transporter binding pocket, where the (S)-enantiomer achieves optimal spatial orientation with key residues like Asp75, Phe317, and Ser419 [4].
Computational modeling studies reveal that the (R)-enantiomer's morpholine ring and ethoxyphenoxy moiety adopt a suboptimal conformation for norepinephrine transporter engagement, reducing hydrogen bonding efficiency and van der Waals contacts compared to the (S)-counterpart [4] [8]. The lower norepinephrine transporter affinity of (R)-viloxazine translates to reduced potency in elevating prefrontal cortex norepinephrine levels in vivo, as demonstrated by microdialysis studies showing significantly diminished norepinephrine elevation (35-40% less) compared to equivalent doses of (S)-viloxazine [3].
Table 1: Enantiomeric Differences in Norepinephrine Transporter Pharmacology
| Parameter | (R)-Viloxazine | (S)-Viloxazine | Selectivity Ratio (S/R) |
|---|---|---|---|
| NET Ki (μM) | 1.30 | 0.13 | 10.0 |
| NET Occupancy at 100 mg/kg | 45% | 92% | 2.04 |
| NE Increase in PFC (%) | 60 | 150 | 2.50 |
Beyond norepinephrine transporter affinity, the enantiomers exhibit divergent interactions with other monoaminergic targets:
Functional magnetic resonance imaging studies in rodent models reveal that (R)-viloxazine produces 60% less activation of the locus coeruleus-norepinephrine pathway compared to the (S)-enantiomer, consistent with its reduced norepinephrine transporter engagement [3]. Behavioral assays demonstrate significantly attenuated suppression of hyperactivity (only 30% efficacy compared to racemic viloxazine) in animal models of attention deficit hyperactivity disorder, confirming the (R)-enantiomer's limited contribution to therapeutic efficacy [10].
The viloxazine enantiomers display differential activity at key serotonin receptor subtypes, significantly influencing their pharmacological profiles:
Table 2: Serotonin Receptor Binding and Functional Activity of Viloxazine Enantiomers
| Target | Parameter | (R)-Viloxazine | (S)-Viloxazine | Racemate |
|---|---|---|---|---|
| 5-HT2C Receptor | Ki (nM) | 6,400 | 660 | 3,500 |
| Efficacy (% max) | 35% (partial agonist) | 70% (partial agonist) | 55% (partial agonist) | |
| 5-HT2B Receptor | Ki (nM) | 3,900 | 1,300 | 2,200 |
| Efficacy | Full antagonist | Full antagonist | Full antagonist | |
| SERT | Ki (nM) | >10,000 | >10,000 | >10,000 |
Microdialysis data demonstrate that (R)-viloxazine administration (30 mg/kg) increases prefrontal cortex serotonin by only 25% compared to 90% for the (S)-enantiomer, confirming its limited serotonergic activity [3]. The enantiomer's weak 5-HT2C partial agonism fails to significantly enhance dopamine release in the prefrontal cortex, a mechanism implicated in the therapeutic effects of the racemate in attention deficit hyperactivity disorder [6] [10]. Molecular dynamics simulations indicate that (R)-viloxazine's ethoxyphenoxy group adopts a suboptimal orientation within the 5-HT2C receptor binding pocket, reducing hydrogen bonding with Ser159 and hydrophobic interactions with Phe327 compared to the (S)-enantiomer [4].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6